molecular formula C12H9N5O3 B5540281 N-(2-cyanophenyl)-2-(4-nitropyrazol-1-yl)acetamide

N-(2-cyanophenyl)-2-(4-nitropyrazol-1-yl)acetamide

Cat. No.: B5540281
M. Wt: 271.23 g/mol
InChI Key: GRXAHCYOFFEDTG-UHFFFAOYSA-N
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Description

N-(2-cyanophenyl)-2-(4-nitropyrazol-1-yl)acetamide: is an organic compound that features a cyanophenyl group and a nitropyrazolyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyanophenyl)-2-(4-nitropyrazol-1-yl)acetamide typically involves the following steps:

    Formation of 2-(4-nitropyrazol-1-yl)acetic acid: This can be achieved by nitration of pyrazole followed by carboxylation.

    Amidation Reaction: The 2-(4-nitropyrazol-1-yl)acetic acid is then reacted with 2-cyanophenylamine under dehydrating conditions to form the desired acetamide.

Industrial Production Methods

In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amino group.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Catalytic hydrogenation or metal hydrides.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products

    Reduction of Nitro Group: Formation of N-(2-cyanophenyl)-2-(4-aminopyrazol-1-yl)acetamide.

    Reduction of Cyano Group: Formation of N-(2-aminophenyl)-2-(4-nitropyrazol-1-yl)acetamide.

    Substitution Reactions: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in metal-catalyzed reactions.

    Organic Synthesis: Intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.

Medicine

    Drug Development: Investigated for its potential as a pharmacophore in drug design.

Industry

    Materials Science: Used in the development of novel materials with specific electronic properties.

Mechanism of Action

The mechanism by which N-(2-cyanophenyl)-2-(4-nitropyrazol-1-yl)acetamide exerts its effects depends on its application:

    Enzyme Inhibition: It may bind to the active site of an enzyme, blocking substrate access.

    Catalysis: Acts as a ligand, coordinating to a metal center and facilitating catalytic cycles.

Comparison with Similar Compounds

Similar Compounds

    N-(2-cyanophenyl)-2-(4-aminopyrazol-1-yl)acetamide: Similar structure but with an amino group instead of a nitro group.

    N-(2-aminophenyl)-2-(4-nitropyrazol-1-yl)acetamide: Similar structure but with an amino group instead of a cyano group.

Uniqueness

    N-(2-cyanophenyl)-2-(4-nitropyrazol-1-yl)acetamide: is unique due to the presence of both a cyano and a nitro group, which can undergo diverse chemical transformations, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

N-(2-cyanophenyl)-2-(4-nitropyrazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N5O3/c13-5-9-3-1-2-4-11(9)15-12(18)8-16-7-10(6-14-16)17(19)20/h1-4,6-7H,8H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRXAHCYOFFEDTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)NC(=O)CN2C=C(C=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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